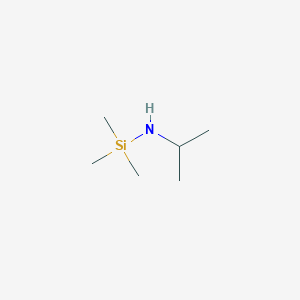

Isopropyl(trimethylsilyl)amine

Overview

Description

Isopropyl(trimethylsilyl)amine is a compound that contains a nitrogen atom bonded to a silicon atom . It is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .

Synthesis Analysis

The synthesis of amines, including Isopropyl(trimethylsilyl)amine, often involves the treatment of trimethylsilyl chloride with ammonia . This reaction forms a trialkylsilyl ether . The hydrogens attached to an amine show up at 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .Molecular Structure Analysis

Isopropyl(trimethylsilyl)amine contains a total of 24 bonds, including 7 non-H bonds and 2 rotatable bonds . The silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane, suggesting that steric factors are not a factor in regulating angles in this case .Chemical Reactions Analysis

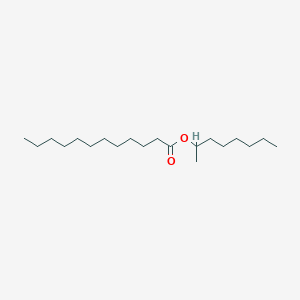

Amines, including Isopropyl(trimethylsilyl)amine, undergo various chemical reactions. For instance, they can react with alcohols to form trialkylsilyl ethers . This reaction occurs through an S N 2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including Isopropyl(trimethylsilyl)amine, are influenced by the presence of a nitrogen atom in the molecule . For example, the boiling point of methylamine, a simple amine, is -6.3°C, which is much higher than that of ethane, a similar molecule without a nitrogen atom .Scientific Research Applications

Synthesis of Tridentate Dialkylamino Ligands

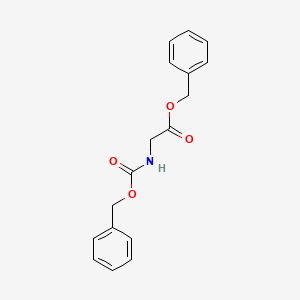

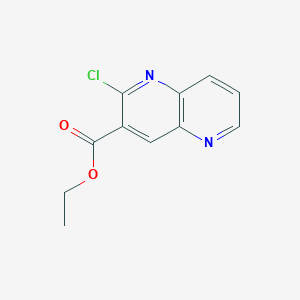

Isopropyl(trimethylsilyl)amine is utilized in the high yield preparation of potentially tridentate ligands for novel complex formations. This is achieved by using the trimethylsilyl protecting function on nitrogen, enabling the creation of chelating dialkylamido ligands (Danopoulos, Edwards, & Wills, 1990).

Reductive Alkylation of Aromatic Amines

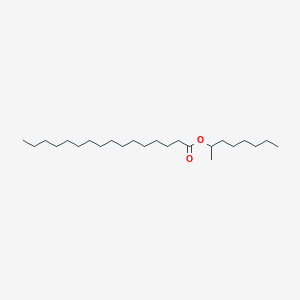

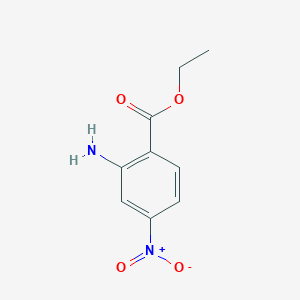

This compound is also involved in reductive alkylation of aromatic amines, providing an alternative procedure for reductive amination of electron-deficient aromatic amines. The process yields N-isopropyl amines, extending to trimethylsilyl enol ethers (Reddy, Leclair, & Proulx, 2005).

Facilitating Curtius Rearrangement

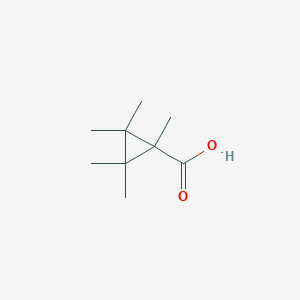

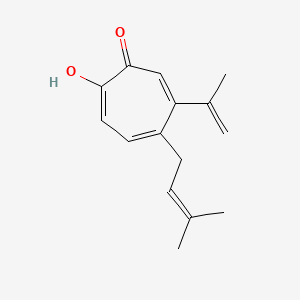

In facilitating the Curtius rearrangement of acyl azides, isopropyl(trimethylsilyl)amine plays a role in producing primary amines from carboxylic acids. The trimethylsilyl groups are crucial in trapping isocyanates produced in this process (Capson & Poulter, 1984).

Fabrication of Thermoresponsive Microcapsules

A significant application involves the fabrication of ultrathin thermoresponsive microcapsules. Polymers like poly(N-isopropylacrylamide) are functionalized with trimethylsilyl groups for this purpose, aiding in the layer-by-layer assembly of these microcapsules (Huang & Chang, 2009).

Synthesis of Radioiodinated Aliphatic Amines

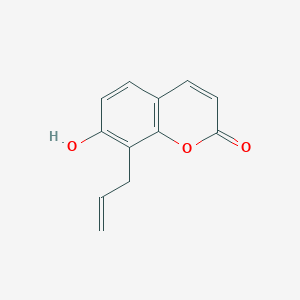

This compound aids in the synthesis of radioiodinated aliphatic amines, which are potential pulmonary imaging agents. The process involves substituting 6-hydroxy-1-hexylamine with isopropyl groups, which are then radioiodinated (Gopalakrishna et al., 1988).

Creation of Primary Amine Functionalized Polymers

Isopropyl(trimethylsilyl)amine is utilized in the synthesis of microphase separated block copolymers containing primary amine functionalities. These are important for applications like sensors, templates, anti-microbial surfaces, and cell scaffolds (Ayyub, Ibrahim, & Kofinas, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The use of silicon-based groups, such as Isopropyl(trimethylsilyl)amine, in organic syntheses is a thriving research field . These groups are used for orthogonal protection of amine, hydroxyl, and acid functionalities in complex drug molecules . Future research will likely focus on understanding the structure-function relationship between amine additives and final materials, leading to more complex and high-value silica and other materials .

properties

IUPAC Name |

N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-6(2)7-8(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPHIXJPYVFLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505898 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl(trimethylsilyl)amine | |

CAS RN |

5577-65-1 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/no-structure.png)